3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride
Description
3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride is a chemical compound with a molecular formula of C12H15NO2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a chromenone structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13(2)7-9-8-15-11-6-4-3-5-10(11)12(9)14;/h3-6,9H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCNFJWTRRZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COC2=CC=CC=C2C1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride typically involves the reaction of chromenone derivatives with dimethylamine. One common method is the Mannich reaction, where chromenone is reacted with formaldehyde and dimethylamine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Mannich reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
3-[(dimethylamino)methyl]-2,3-dihydro-4H-chromen-4-one: A closely related compound with similar chemical structure and properties.
N-[(3-dimethylamino)propyl]methacrylamide: Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness
3-[(dimethylamino)methyl]-2,3-dihydrochromen-4-one;hydrochloride is unique due to its specific combination of a chromenone core and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
